molecular formula C25H33ClO6 B195419 Beclomethasone 17-Propionate CAS No. 5534-18-9

Beclomethasone 17-Propionate

Cat. No.: B195419
CAS No.: 5534-18-9
M. Wt: 465.0 g/mol
InChI Key: OHYGPBKGZGRQKT-XGQKBEPLSA-N
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Description

Beclomethasone 17-monopropionate is an active metabolite of beclomethasone dipropionate, a synthetic corticosteroid. It is primarily used for its potent anti-inflammatory and immunosuppressive properties. Beclomethasone 17-monopropionate is commonly employed in the treatment of various inflammatory conditions, including asthma, allergic rhinitis, and certain skin disorders .

Mechanism of Action

Target of Action

Beclomethasone 17-Propionate, also known as Beclomethasone 17-monopropionate (17-BMP), is an active metabolite of Beclomethasone dipropionate . It acts primarily on the glucocorticoid receptor (GR), exhibiting a greater affinity for GR than Beclomethasone dipropionate . The glucocorticoid receptor plays a crucial role in regulating inflammation and immune responses.

Mode of Action

This compound mediates its therapeutic action by interacting with the glucocorticoid receptor . It is rapidly activated by hydrolysis to the active monoester, 17-BMP, which mediates anti-inflammatory actions . This interaction results in the suppression of inflammatory cells and the release of inflammatory mediators .

Biochemical Pathways

It’s known that the compound’s anti-inflammatory effects are mediated through its interaction with the glucocorticoid receptor, leading to the suppression of inflammatory cells and mediators .

Pharmacokinetics

This compound is rapidly converted into 17-BMP upon administration . The bioavailability of the active metabolite B-17-MP is high, with a mean percentage of 41% for oral, 44% for intranasal, and 62% for inhaled dosing without charcoal . The corresponding estimates of nasal and lung absorption, based on the coadministration of charcoal, were < 1% and 36%, respectively . The elimination half-life of 17-BMP is approximately 2.8 hours .

Result of Action

The primary result of this compound’s action is the reduction of inflammation and immune responses. This is achieved through its interaction with the glucocorticoid receptor, leading to the suppression of inflammatory cells and mediators . This makes it effective in managing various inflammatory conditions, such as asthma, allergic rhinitis, and dermatoses .

Action Environment

The action of this compound is influenced by the route of administration. When inhaled, it is proposed that this compound remains active locally in the lung without causing significant side effects associated with systemic corticosteroids . This local action reduces the risk of systemic side effects and enhances the compound’s efficacy in treating conditions like asthma .

Biochemical Analysis

Biochemical Properties

Beclomethasone 17-Propionate interacts with various enzymes, proteins, and other biomolecules. It is rapidly activated by hydrolysis to the active monoester, 17 monopropionate (17-BMP), which mediates anti-inflammatory actions . 17-BMP has been shown in vitro to exhibit a binding affinity for the human glucocorticoid receptor .

Cellular Effects

This compound influences cell function by acting on the glucocorticoid receptor. It mediates its therapeutic action through this interaction . It has anti-inflammatory, antipruritic, and anti-allergy properties, and is used in various inflammatory conditions to reduce symptoms .

Molecular Mechanism

The mechanism of action of this compound involves its conversion into 17-BMP, which then acts on the glucocorticoid receptor to mediate its therapeutic action . This compound itself possesses weak glucocorticoid receptor binding affinity and is rapidly converted into 17-BMP upon administration .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is rapidly converted into 17-BMP upon administration . The pulmonary residence times of this compound are longest for fluticasone propionate and triamcinolone acetonide but shortest for budesonide and flunisolide .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Specific details about threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, were not found in the search results.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes or cofactors . It is a prodrug that is rapidly activated by hydrolysis to the active monoester, 17-BMP .

Preparation Methods

Synthetic Routes and Reaction Conditions

Beclomethasone 17-monopropionate is synthesized from beclomethasone dipropionate through hydrolysis. The reaction involves the use of esterase enzymes, which convert beclomethasone dipropionate into its active form, beclomethasone 17-monopropionate . The process typically occurs under mild conditions, ensuring the stability of the compound.

Industrial Production Methods

In industrial settings, beclomethasone dipropionate is produced through a series of chemical reactions involving chlorination, esterification, and hydrolysis. The final step involves the enzymatic conversion of beclomethasone dipropionate to beclomethasone 17-monopropionate. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Beclomethasone 17-monopropionate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The primary product formed from the hydrolysis of beclomethasone dipropionate is beclomethasone 17-monopropionate. Oxidation and reduction reactions yield various oxidized and reduced metabolites, respectively .

Scientific Research Applications

Beclomethasone 17-monopropionate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Beclomethasone 17-monopropionate is unique due to its high affinity for glucocorticoid receptors and its potent anti-inflammatory effects. Compared to other corticosteroids, it has a longer duration of action and fewer systemic side effects, making it a preferred choice for long-term management of inflammatory conditions .

Properties

IUPAC Name

[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33ClO6/c1-5-21(31)32-25(20(30)13-27)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,26)19(29)12-23(18,25)4/h8-9,11,14,17-19,27,29H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYGPBKGZGRQKT-XGQKBEPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)O)C)C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20203899
Record name Beclomethasone 17-monopropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20203899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5534-18-9
Record name Beclomethasone 17-monopropionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5534-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Beclomethasone 17-monopropionate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Beclomethasone 17-monopropionate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14221
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Beclomethasone 17-monopropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20203899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-chloro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 17-propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.444
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name BECLOMETHASONE 17-MONOPROPIONATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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